

# A Technical Guide to Dasatinib Carbaldehyde as a Warhead for PROTAC Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dasatinib carbaldehyde*

Cat. No.: *B10854316*

[Get Quote](#)

## Executive Summary

Proteolysis-Targeting Chimera (PROTAC) technology represents a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology that induces the degradation of target proteins.<sup>[1]</sup> This is achieved by co-opting the cell's native ubiquitin-proteasome system (UPS).<sup>[2]</sup> A PROTAC is a heterobifunctional molecule composed of a warhead that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.<sup>[3]</sup> The formation of a key ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.<sup>[4]</sup>

Dasatinib, a potent, multi-targeted tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML), presents a compelling starting point for PROTAC design due to its high affinity for a range of clinically relevant oncogenic kinases.<sup>[5][6]</sup> The use of **Dasatinib carbaldehyde**, a derivative of the parent drug, serves as a versatile chemical handle for conjugation to linker-E3 ligase moieties, enabling the development of potent degraders targeting multiple signaling pathways implicated in cancer.<sup>[7][8][9]</sup> This guide provides a comprehensive technical overview of the design, synthesis, and evaluation of Dasatinib-based PROTACs, complete with detailed experimental protocols and quantitative data.

## The PROTAC Mechanism of Action

PROTACs operate catalytically to eliminate target proteins. The process begins with the PROTAC molecule entering the cell and forming two initial binary complexes: one with the

target Protein of Interest (POI) and another with an E3 ubiquitin ligase.[\[10\]](#) These binary complexes then assemble into a crucial POI-PROTAC-E3 ligase ternary complex.[\[11\]](#) This proximity enables the E3 ligase to transfer ubiquitin molecules to accessible lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a molecular flag, recognized by the 26S proteasome, which then unfolds and degrades the tagged protein.[\[1\]](#) The PROTAC molecule is subsequently released and can participate in further degradation cycles.[\[4\]](#)



Figure 1. The Catalytic Cycle of a PROTAC

[Click to download full resolution via product page](#)

Caption: The Catalytic Cycle of a PROTAC.

## Dasatinib as a PROTAC Warhead

Dasatinib is an inhibitor of multiple tyrosine kinases, making it a "promiscuous" warhead capable of targeting several oncogenic drivers simultaneously.[\[3\]](#)[\[12\]](#) This promiscuity can be leveraged to create PROTACs that degrade a spectrum of disease-relevant proteins.

Key Protein Targets of Dasatinib:

- BCR-ABL: The hallmark fusion protein of CML.[\[6\]](#)
- SRC Family Kinases (SFKs): Including SRC, LCK, FYN, and YES, which are involved in cell growth, migration, and survival.[\[13\]](#)
- c-KIT: A receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST).
- Platelet-Derived Growth Factor Receptors (PDGFRs): Key regulators of angiogenesis and cell proliferation.
- Ephrin Receptors (e.g., EPHA2): Involved in cell migration and cancer metastasis.
- Tec Kinases: Including BTK and TEC, which are crucial in B-cell signaling.[\[12\]](#)

## Featured Signaling Pathways

Dasatinib-based PROTACs can simultaneously disrupt multiple oncogenic signaling cascades. Below are diagrams for key pathways targeted by this warhead.



Figure 2. BCR-ABL Signaling Cascade

[Click to download full resolution via product page](#)

Caption: BCR-ABL Signaling Cascade.



Figure 3. General SRC Family Kinase (SFK) Signaling

[Click to download full resolution via product page](#)

Caption: General SRC Family Kinase (SFK) Signaling.

## PROTAC Synthesis and Development

The synthesis of a Dasatinib-based PROTAC involves the functionalization of Dasatinib, often through its piperazine or hydroxyl group, to attach a chemical linker.<sup>[14][15]</sup> **Dasatinib carbaldehyde** provides a reactive aldehyde group that can be used for conjugation, for example, to form an amine linkage with an appropriate linker-E3 ligase ligand moiety.<sup>[7]</sup>

## General Synthesis Workflow

The modular synthesis allows for the rapid generation of a library of PROTACs by varying the linker length and composition, as well as the E3 ligase ligand (e.g., recruiting Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[16]



Figure 4. Modular Synthesis Workflow for Dasatinib PROTACs

[Click to download full resolution via product page](#)

Caption: Modular Synthesis Workflow for Dasatinib PROTACs.

## Example Synthesis Protocol: Dasatinib-CRBN PROTAC

This protocol is a generalized representation based on synthetic routes for conjugating Dasatinib to a Cereblon (CRBN) ligand like pomalidomide via a PEG linker.[14][15]

- Preparation of Dasatinib Intermediate:

- Dissolve Dasatinib in a suitable solvent such as N,N-Dimethylformamide (DMF).
- Add a Boc-protected amino-PEG-carboxylic acid linker in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
- Stir the reaction at room temperature for 12-24 hours until completion, monitored by TLC or LC-MS.
- Purify the Boc-protected Dasatinib-linker conjugate by column chromatography.
- Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the amine-functionalized Dasatinib-linker.

- Conjugation to E3 Ligase Ligand:

- In a separate flask, dissolve a pomalidomide derivative with a carboxylic acid handle (e.g., 4-carboxy-pomalidomide) in DMF.
- Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
- Add the amine-functionalized Dasatinib-linker intermediate to the reaction mixture.
- Stir at room temperature for 12-24 hours.

- Purification and Characterization:

- Monitor the reaction by LC-MS.
- Upon completion, purify the final PROTAC product using preparative reverse-phase HPLC.
- Characterize the final compound by high-resolution mass spectrometry (HRMS) and  $^1\text{H}$  NMR to confirm its identity and purity.

# Biophysical Characterization of Ternary Complex Formation

The efficacy of a PROTAC is critically dependent on its ability to form a stable and productive ternary complex.[11] Biophysical assays are essential to quantify the binding affinities of the PROTAC to its individual partners and to measure the stability and cooperativity of the ternary complex.[17]

## Key Biophysical Assays

- Surface Plasmon Resonance (SPR): Provides real-time kinetic data ( $k_a$ ,  $k_d$ ) and affinity data ( $K_d$ ) for both binary and ternary interactions. It is a powerful tool for measuring cooperativity. [2][18]
- Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters ( $\Delta H$ ,  $\Delta S$ ,  $K_d$ ) of binding events, providing a complete thermodynamic profile of complex formation.[2]
- Fluorescence Polarization (FP): A solution-based method to determine binding affinities, often used in higher-throughput screening formats.

## Detailed Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes a common method to assess ternary complex formation and cooperativity.[17][18][19]

- System Preparation:
  - Use an SPR instrument (e.g., Biacore).
  - Prepare running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).[17]
  - Select a suitable sensor chip (e.g., Series S Sensor Chip SA for biotinylated protein capture).
- Ligand Immobilization:

- Activate the sensor chip surface according to the manufacturer's protocol.
- Immobilize a biotinylated E3 ligase complex (e.g., VHL complex) onto the streptavidin-coated chip surface to a low response unit (RU) level (e.g., ~100 RU) to minimize mass transport effects.[\[17\]](#)
- A reference flow cell should be prepared (e.g., activated and blocked) to subtract non-specific binding.
- Binary Interaction Analysis (PROTAC <> E3 Ligase):
  - Prepare a dilution series of the Dasatinib PROTAC in running buffer (e.g., 0.1 nM to 100 nM).
  - Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate (e.g., 30  $\mu$ L/min).
  - Record the association and dissociation phases.
  - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary  $K_-$ ,  $k_a$  (on-rate), and  $k_d$  (off-rate).
- Ternary Complex Analysis (E3 Ligase <> PROTAC <> POI):
  - Prepare a dilution series of the Dasatinib PROTAC as in the binary experiment.
  - To each PROTAC dilution, add a constant, near-saturating concentration of the target protein (e.g., purified BCR-ABL kinase domain). The concentration of the target protein should be well above its binary  $K_-$  for the PROTAC.
  - Inject these pre-mixed solutions over the immobilized E3 ligase surface.
  - Record the sensorgrams and fit the data to determine the apparent ternary  $K_-$ ,  $k_a$ , and  $k_d$ .
- Data Analysis and Cooperativity:
  - Calculate the cooperativity factor (alpha,  $\alpha$ ) using the formula:  $\alpha = K_-(\text{binary}) / K_-(\text{ternary})$ .

- An  $\alpha > 1$  indicates positive cooperativity, where the binding of one partner enhances the binding of the other. An  $\alpha < 1$  indicates negative cooperativity.

## Quantitative Binding Data for Dasatinib-Based PROTACs

| Compound            | Target(s) | E3 Ligase | Binary K-<br>(nM) | Assay Type | Reference            |
|---------------------|-----------|-----------|-------------------|------------|----------------------|
| Dasatinib           | LCK       | -         | 0.09              | Comp. Bind | <a href="#">[13]</a> |
| Dasatinib           | ABL1      | -         | 0.022             | Comp. Bind | <a href="#">[13]</a> |
| Dasatinib           | SRC       | -         | 0.19              | Comp. Bind | <a href="#">[13]</a> |
| SJ11646<br>(PROTAC) | LCK       | CRBN      | 0.14              | Comp. Bind | <a href="#">[13]</a> |
| SJ11646<br>(PROTAC) | ABL1      | CRBN      | 0.054             | Comp. Bind | <a href="#">[13]</a> |
| SJ11646<br>(PROTAC) | SRC       | CRBN      | 0.17              | Comp. Bind | <a href="#">[13]</a> |

## Cellular Evaluation of Protein Degradation

The ultimate goal of a PROTAC is to effectively degrade the target protein within a cellular context. Cellular assays are used to quantify degradation potency ( $DC_{50}$ ), maximal degradation ( $D_{max}$ ), and downstream effects on cell viability.[\[20\]](#)

## Detailed Protocol: Western Blot for Protein Degradation

This protocol provides a standard method to visualize and quantify changes in protein levels following PROTAC treatment.[\[21\]](#)[\[22\]](#)

- Cell Culture and Treatment:
  - Plate a relevant cell line (e.g., K562 cells for BCR-ABL) in 6-well plates at a density of  $5 \times 10^5$  cells per well.[\[22\]](#)
  - Allow cells to adhere and grow for 24 hours.

- Treat the cells with a serial dilution of the Dasatinib PROTAC (e.g., 1 nM to 5000 nM).  
Include a vehicle control (e.g., 0.1% DMSO) and a negative control (e.g., Dasatinib alone or an inactive epimer of the E3 ligase ligand).
- Incubate for a desired time period (e.g., 6, 12, or 24 hours).
- Cell Lysis and Protein Quantification:
  - Wash cells with ice-cold PBS.
  - Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.[\[21\]](#)
  - Incubate the lysate on ice for 30 minutes.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
  - Normalize all samples to the same protein concentration with lysis buffer.
  - Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.
  - Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
  - Run the gel to separate proteins by size.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting and Detection:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BCR-ABL, anti-LCK) overnight at 4°C. Also probe for a loading control (e.g., anti-GAPDH, anti-Actin).

- Wash the membrane 3 times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane 3 times with TBST.
- Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

- Data Analysis:
  - Quantify band intensities using software like ImageJ.
  - Normalize the target protein band intensity to the loading control.
  - Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to calculate the DC<sub>50</sub> (concentration for 50% degradation) and D<sub>max</sub> (maximum degradation percentage).[20]

## Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure the effect of protein degradation on cell viability.[1][23]

- Cell Plating:
  - Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
- Compound Treatment:
  - Prepare serial dilutions of the Dasatinib PROTAC and control compounds.
  - Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
- Assay Procedure:

- Equilibrate the plate to room temperature for approximately 30 minutes.
- Prepare the CellTiter-Glo® Reagent by mixing the buffer and lyophilized substrate.
- Add 100  $\mu$ L of CellTiter-Glo® Reagent to each well.
- Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
  - Measure the luminescence using a plate reader.
  - Subtract the background luminescence from medium-only wells.
  - Normalize the data to the vehicle-treated control wells (representing 100% viability).
  - Plot the percentage of cell viability against the log of the compound concentration and fit to a dose-response curve to determine the  $GI_{50}$  or  $IC_{50}$  value.

## Quantitative Cellular Activity of Dasatinib-Based PROTACs

| Compound              | Target(s) | Cell Line | DC <sub>50</sub> (nM) | D <sub>max</sub> (%) | GI <sub>50</sub> / IC <sub>50</sub> (nM) | Reference                                 |
|-----------------------|-----------|-----------|-----------------------|----------------------|------------------------------------------|-------------------------------------------|
| DMP11                 | BCR-ABL   | K562      | ND                    | ND                   | 0.261                                    | <a href="#">[14]</a> <a href="#">[15]</a> |
| Azo-<br>PROTAC-<br>4C | BCR-ABL   | K562      | ND                    | ND                   | 68.0                                     | <a href="#">[14]</a> <a href="#">[15]</a> |
| DDa-1                 | BTK       | TMD8      | 90                    | ND                   | 1200                                     | <a href="#">[24]</a>                      |
| Phe-PEG1-<br>Dasa     | BCR-ABL   | K562      | 160                   | >90%                 | 0.25                                     | <a href="#">[25]</a>                      |
| Leu-PEG1-<br>Dasa     | BCR-ABL   | K562      | 210                   | >90%                 | 0.45                                     | <a href="#">[25]</a>                      |
| Lys-PEG1-<br>Dasa     | BCR-ABL   | K562      | 460                   | >90%                 | 0.79                                     | <a href="#">[25]</a>                      |

ND: Not Determined in the cited source.

## In Vivo Evaluation

Successful in vitro degradation must translate to in vivo efficacy. This requires evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of the PROTAC in animal models.[\[4\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

## Detailed Protocol: Mouse Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor activity of a Dasatinib PROTAC in a subcutaneous xenograft model.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

- Animal Model and Tumor Implantation:
  - Use immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
  - Harvest cancer cells (e.g., K562) during their exponential growth phase.
  - Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

- Subcutaneously inject 1-5 x 10<sup>6</sup> cells into the flank of each mouse.
- Tumor Growth and Group Randomization:
  - Monitor tumor growth by measuring length and width with calipers 2-3 times per week.  
Calculate tumor volume using the formula: Volume = (Length × Width<sup>2</sup>)/2.
  - When tumors reach a mean volume of 100-150 mm<sup>3</sup>, randomly assign mice to treatment and control groups (n=5-10 mice per group).
- PROTAC Formulation and Administration:
  - Formulate the Dasatinib PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection). A common vehicle for p.o. is 0.5% methylcellulose with 0.2% Tween 80.[29]
  - Administer the PROTAC at one or more dose levels (e.g., 10 mg/kg) on a defined schedule (e.g., once daily).[33]
  - Administer the vehicle solution to the control group.
- Efficacy and Tolerability Monitoring:
  - Continue to measure tumor volume and mouse body weight 2-3 times per week.  
Significant body weight loss (>15%) is an indicator of toxicity.
  - Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a defined endpoint.
- Pharmacodynamic (PD) Analysis:
  - At the end of the study (or at specific time points), euthanize a subset of animals from each group.
  - Excise tumors and other relevant tissues.
  - Prepare tumor lysates and perform Western blotting to confirm in vivo degradation of the target protein(s).

- Data Analysis:
  - Plot the mean tumor volume for each group over time.
  - Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: % TGI =  $[1 - (\Delta T / \Delta C)] \times 100$ , where  $\Delta T$  is the change in mean tumor volume for the treated group and  $\Delta C$  is for the control group.

## Quantitative In Vivo Data

| Compound                 | Dose & Route      | Mouse Model          | Tumor Growth Inhibition (%) | Target Degradation in Tumor | Reference |
|--------------------------|-------------------|----------------------|-----------------------------|-----------------------------|-----------|
| Dasatinib                | 1.25 mg/kg (p.o.) | K562 Xenograft       | Efficacious                 | p-BCR-ABL inhibition        | [5]       |
| GP262 (PI3K/mTOR PROTAC) | 25 mg/kg (i.p.)   | MDA-MB-231 Xenograft | Significant                 | Yes (PI3K $\alpha$ , mTOR)  | [32]      |
| JV8 (BRD4 PROTAC)        | 10 mg/kg (i.p.)   | 4T1 Xenograft        | Significant                 | Yes (BRD4)                  | [33]      |

Note: Data for specific Dasatinib-based PROTACs in vivo is emerging. The table includes representative data for other PROTACs and the parent Dasatinib molecule to illustrate typical study outcomes.

## Conclusion

**Dasatinib carbaldehyde** is a valuable chemical entity for the development of multi-targeted PROTACs. By leveraging Dasatinib's well-characterized kinase binding profile, researchers can design degraders capable of simultaneously eliminating several key drivers of cancer progression. The success of such a program hinges on a rigorous and systematic evaluation pipeline, incorporating quantitative biophysical analysis, robust cellular degradation and viability assays, and carefully designed in vivo studies. The detailed protocols and data presented in

this guide provide a solid framework for scientists and drug developers to advance the design and characterization of novel Dasatinib-based therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. aragen.com [aragen.com]
- 3. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dasatinib carbaldehyde | Ligands for PROTAC | TargetMol [targetmol.com]
- 9. amsbio.com [amsbio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. biorxiv.org [biorxiv.org]
- 13. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. academic.oup.com [academic.oup.com]
- 23. ch.promega.com [ch.promega.com]
- 24. researchgate.net [researchgate.net]
- 25. Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Dasatinib Pharmacokinetics and Advanced Nanocarrier Strategies: from Systemic Limitations to Targeted Success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pharmacokinetics of Dasatinib | Prague Medical Report [pmr.lf1.cuni.cz]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Dasatinib Carbaldehyde as a Warhead for PROTAC Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10854316#dasatinib-carbaldehyde-as-a-warhead-for-protac-development>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)